

Application Notes and Protocols for DL5050 Administration in Animal Models of Cancer

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Compound of Interest

Compound Name: DL5050

Cat. No.: B607142

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Introduction

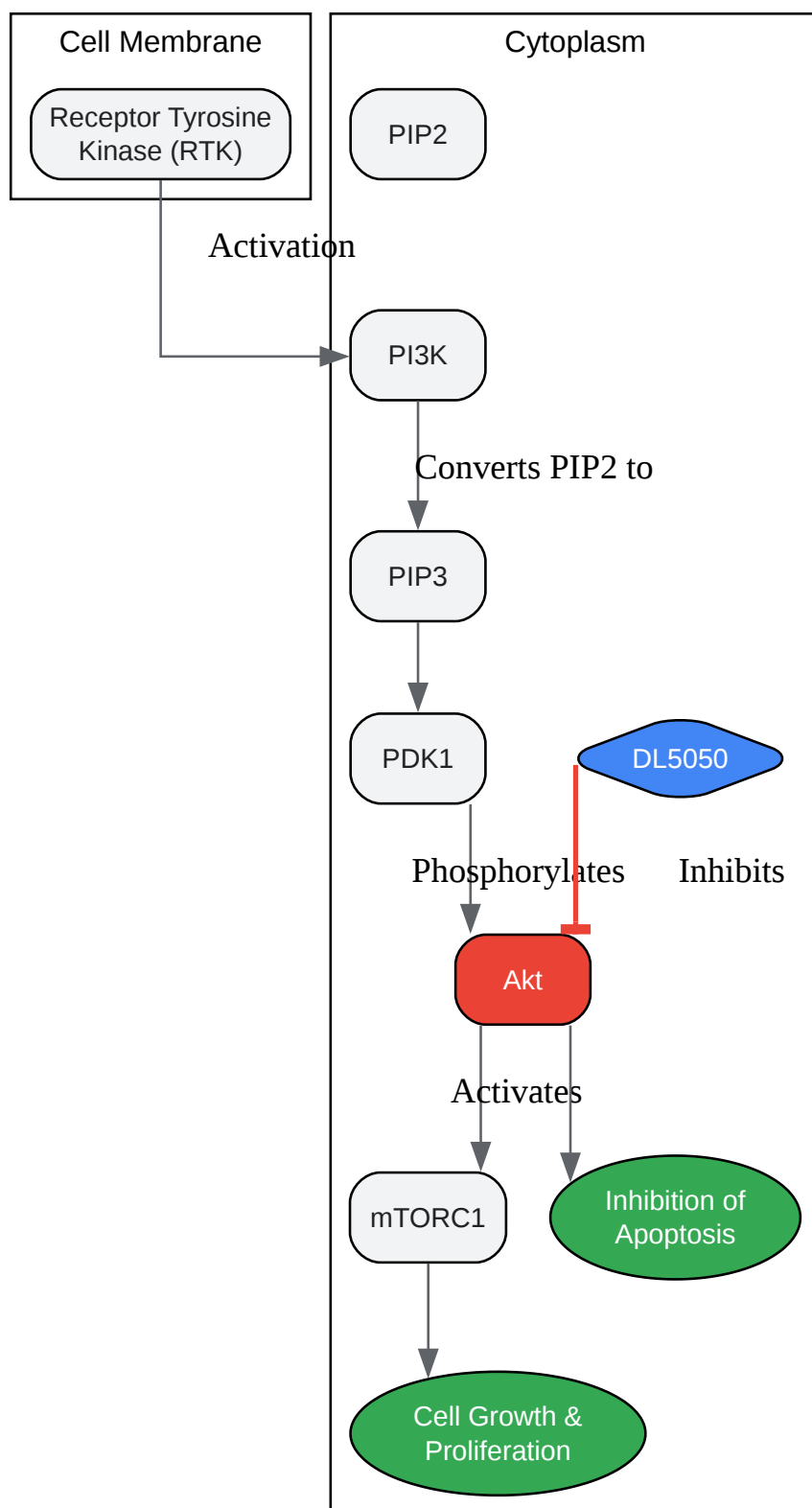
DL5050 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Aberrant activation of this pathway is a common event in a wide range of human cancers, playing a crucial role in cell survival, proliferation, and metabolism.^[1] By targeting a key node in this pathway, **DL5050** represents a promising therapeutic strategy for cancers with PI3K/Akt pathway activation.

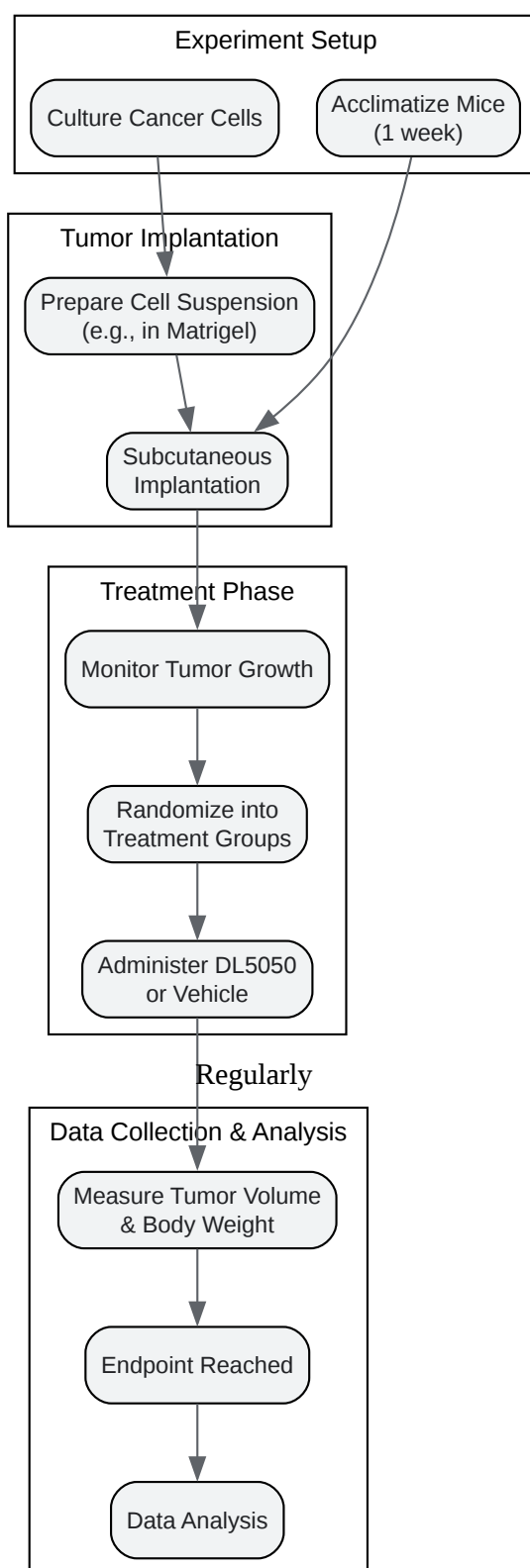
These application notes provide a summary of the preclinical data for **DL5050**, its mechanism of action, and detailed protocols for its evaluation in animal models of cancer.

Mechanism of Action

DL5050 exerts its anti-cancer effects through the direct inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B). This inhibition prevents the downstream signaling cascade that promotes cell survival and proliferation. In vitro studies have demonstrated that **DL5050** induces apoptosis and inhibits the proliferation of various cancer cell lines. The inhibition of Akt by **DL5050** leads to the downregulation of numerous anti-apoptotic and proliferative gene products.

Signaling Pathway





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References

- 1. benchchem.com [benchchem.com]
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